molecular formula C10H8Cl3N5 B1429484 6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-51-4

6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1429484
CAS No.: 1379811-51-4
M. Wt: 304.6 g/mol
InChI Key: DKYLKZIHJYEOHC-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,3-dichloroaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The chloromethyl group is introduced through a subsequent reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yield. The process is carefully monitored to control the temperature, pressure, and concentration of reactants to achieve optimal efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Conducted in aqueous or organic solvents, often at elevated temperatures to facilitate the reaction.

    Reduction Reactions: Performed under anhydrous conditions to prevent the decomposition of reducing agents, usually at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: Formation of various substituted triazine derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of oxidized triazine derivatives, such as triazine N-oxides.

    Reduction Reactions: Formation of reduced triazine derivatives, such as triazine amines.

Scientific Research Applications

6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to cell death or inhibition of cell growth. This mechanism is particularly relevant in the context of its potential anticancer activity, where the inhibition of tyrosine kinases can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group and the dichlorophenyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(chloromethyl)-2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N5/c11-4-7-16-9(14)18-10(17-7)15-6-3-1-2-5(12)8(6)13/h1-3H,4H2,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYLKZIHJYEOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

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